Benzoxazole, 5-nitro-2-(2-pyridinyl)-
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Overview
Description
Benzoxazole, 5-nitro-2-(2-pyridinyl)- is a heterocyclic aromatic compound that consists of a benzoxazole ring substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole, 5-nitro-2-(2-pyridinyl)- typically involves the condensation of 2-aminophenol with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The nitro group can be introduced through nitration of the benzoxazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of benzoxazole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 5-nitro-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 5-amino-2-(2-pyridinyl)benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Cyclization: Polycyclic heteroaromatic compounds
Scientific Research Applications
Benzoxazole, 5-nitro-2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of benzoxazole, 5-nitro-2-(2-pyridinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of enzymes and disruption of cellular processes. The pyridinyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the nitro and pyridinyl substitutions.
5-nitrobenzoxazole: Benzoxazole with a nitro group at the 5-position.
2-(2-pyridinyl)benzoxazole: Benzoxazole with a pyridinyl group at the 2-position.
Uniqueness
Benzoxazole, 5-nitro-2-(2-pyridinyl)- is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-nitro-2-pyridin-2-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMXJSRAZJSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399686 |
Source
|
Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-18-1 |
Source
|
Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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